2,6-Dinitro-iodobenzene

概要

説明

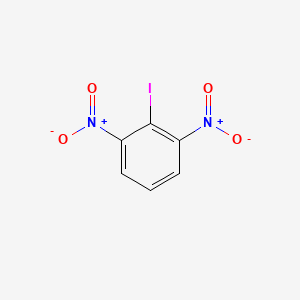

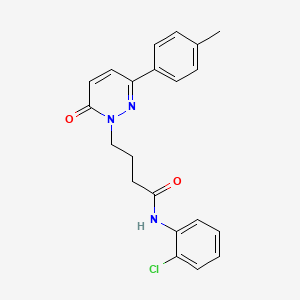

2,6-Dinitro-iodobenzene is a chemical compound with the molecular formula C6H3IN2O4 . It is an aromatic compound that contains iodine and nitro groups attached to a benzene ring .

Synthesis Analysis

The synthesis of 2,6-Dinitro-iodobenzene involves two stages . The first stage is the diazotization of 2,6-dinitroaniline with sulfuric acid, acetic acid, and sodium nitrite . The second stage involves the reaction of the diazonium salt with potassium iodide in water, resulting in the formation of 2,6-Dinitro-iodobenzene .Molecular Structure Analysis

The molecular structure of 2,6-Dinitro-iodobenzene consists of a benzene ring with iodine and nitro groups attached to it . The molecular weight of this compound is 294.00300 .科学的研究の応用

Synthesis and Compound Analysis : Hoefnagel et al. (2010) studied the nitration of 2-nitro-1,4-di-t-butylbenzene, which led to the isolation of 2,6-dinitro-1,4-di-t-butylbenzene. They provided comprehensive data on dipole moments, ultraviolet, infrared, and NMR data of the isomers and discussed certain aspects of their findings (Hoefnagel et al., 2010).

Optical Spectra Analysis : Nelsen et al. (2005) examined the optical spectra of dinitroaromatic radical anions, including 2,6-dinitro naphthalene and 2,6-dinitroanthracene. Their study highlighted delocalized charge distribution in these compounds, which is significant in understanding their electronic properties (Nelsen et al., 2005).

Chemical Reactions and Synthesis : Garve et al. (2014) discussed the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride, showing how this process yields ring-opened products with chlorine atoms. This study contributes to the broader understanding of chemical reactions involving iodobenzene derivatives (Garve et al., 2014).

Charge Localization in Radical Anions : Telo et al. (2011) investigated the radical anions of m-dinitrobenzenes, including 2,6-dinitrotoluene, focusing on charge localization. This study provides insights into the electronic structure of these compounds (Telo et al., 2011).

Iodobenzene in Organic Synthesis : Yamamoto et al. (2006) studied the synthesis of highly substituted iodobenzenes through a silver-catalyzed process. Their research contributes to the field of organic synthesis and the applications of iodobenzene compounds (Yamamoto et al., 2006).

特性

IUPAC Name |

2-iodo-1,3-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNOEYZGLYTFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dinitro-iodobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2563321.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)

![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)

![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)